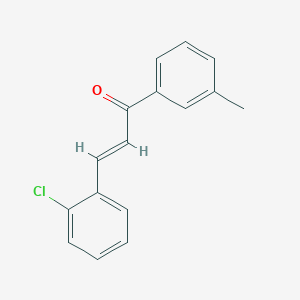

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system with a 2-chlorophenyl group at the β-position and a 3-methylphenyl group at the α-position. Chalcones are widely studied for their diverse applications, including nonlinear optical (NLO) properties, antimicrobial activity, and enzyme inhibition. The E-configuration of the double bond in this compound is critical for its structural and electronic properties.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESJESZEDMCTNY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Steps

The Claisen-Schmidt condensation involves three critical steps:

-

Enolate Formation : The base abstracts a proton from the methyl ketone (3-methylacetophenone), generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water produces the α,β-unsaturated ketone, stabilized by conjugation.

Traditional Synthesis Methods

Solvent-Based Approaches

Conventional methods employ alcoholic solvents (ethanol or methanol) under reflux. For example, a mixture of 2-chlorobenzaldehyde (1 mmol) and 3-methylacetophenone (1 mmol) in ethanol, catalyzed by NaOH (1 mmol), yields the chalcone after 6–8 hours. The product precipitates upon cooling and is purified via recrystallization.

Base Catalysis and Reaction Conditions

Common bases include NaOH, KOH, and K2CO3. Sodium hydroxide is preferred for its cost-effectiveness, though potassium tert-butoxide (KOtBu) enhances reaction rates in polar aprotic solvents. Yields typically range from 50% to 70%, with side products such as unreacted starting materials or diastereomers observed in crude mixtures.

Green Chemistry Innovations

Micellar-Mediated Synthesis

Recent advancements utilize surfactants to create micellar environments, reducing organic solvent use. Cetyltrimethylammonium bromide (CTAB) and Tween 80 are effective, with the latter offering a biodegradable alternative. In a typical procedure, reactants are dissolved in aqueous surfactant solutions (1 M), and NaOH is added to initiate condensation. The micelles solubilize hydrophobic reactants, enhancing collision frequency and reaction efficiency.

Surfactant Performance Comparison

| Surfactant | Yield (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|

| CTAB | 65–70 | 24 | High reactivity |

| Tween 80 | 60–68 | 24 | Biodegradable |

CTAB’s cationic headgroup stabilizes the enolate intermediate, while Tween 80’s nonionic nature minimizes side reactions.

Optimization of Reaction Parameters

Influence of Base and Surfactant

Base strength significantly impacts yield. Strong bases (e.g., NaOH) outperform weak bases (e.g., piperidine), as shown below:

| Base | Yield (%) | Surfactant |

|---|---|---|

| NaOH | 70 | CTAB |

| K2CO3 | 64 | CTAB |

| Piperidine | 44 | CTAB |

Temperature and Time Considerations

Room-temperature reactions (25°C) over 24 hours achieve optimal yields, avoiding thermal degradation. Prolonged heating (>12 hours) in traditional methods risks side-product formation.

Structural Characterization

Spectroscopic Analysis

1H NMR (CDCl3, 400 MHz):

-

δ 7.73 (d, J = 16.4 Hz, 1H, CH=CO)

-

δ 6.90 (d, J = 16.4 Hz, 1H, CH=CO)

-

δ 7.50–7.30 (m, 4H, Ar-H)

-

δ 2.40 (s, 3H, CH3)

The trans-configuration is confirmed by the large coupling constant (J = 16.4 Hz) between the olefinic protons.

IR and Mass Spectrometry

-

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch)

-

MS (EI) : m/z 286 [M+]

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Properties

Chalcones are known to possess anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in vitro, suggesting its use as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticidal Activity

Research indicates that (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one exhibits insecticidal properties. It has been tested against various agricultural pests, showing effective mortality rates and potential as a natural pesticide alternative .

Plant Growth Regulation

Chalcones can act as plant growth regulators. Studies suggest that this compound enhances seed germination and root growth in certain plant species, making it a candidate for agricultural bio-stimulants .

Material Science

Photovoltaic Applications

Recent advancements have explored the use of chalcones in organic photovoltaic devices. The compound's ability to absorb light efficiently makes it suitable for use in solar cell technology, potentially improving energy conversion efficiencies .

Nanocomposite Development

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is significant in developing advanced materials for various industrial uses .

Table 1: Biological Activities of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Table 2: Agricultural Applications

| Application Type | Effect | Reference |

|---|---|---|

| Pesticidal Activity | High mortality rates against pests | |

| Plant Growth Regulation | Enhanced seed germination and root growth |

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Photovoltaic Devices | Efficient light absorption for solar cells | |

| Nanocomposites | Improved mechanical properties in polymer matrices |

Case Studies

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of chalcones, including (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. The study found that modifications to the chalcone structure significantly influenced its cytotoxicity against MCF-7 breast cancer cells, paving the way for further optimization of this compound as an anticancer agent .

Case Study 2: Agricultural Efficacy

In a field trial conducted by agricultural researchers, (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one was applied to crops infested with aphids. Results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as a natural insecticide and its potential role in sustainable agriculture practices.

Mechanism of Action

The biological effects of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one are primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Structure and Properties

Chalcone derivatives are highly tunable via substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro (NO₂) group in 3MPNP enhances NLO properties due to strong electron-withdrawing effects, yielding a χ³ value of 2.77 × 10⁻²⁰ m²/V² . In contrast, the chloro (Cl) group in the target compound is a weaker EWG, suggesting less pronounced NLO activity.

- Electron-Donating Groups (EDGs): Methoxy (MeO) and morpholine substituents (e.g., in C12) improve solubility and biological interactions. For example, C12 exhibits MAO-A inhibition, likely due to the morpholine group’s polarity and hydrogen-bonding capability . The methyl (Me) group in the target compound, a weaker EDG, may reduce solubility but enhance lipophilicity for membrane permeability.

- Substituent Position: The 2-chloro substituent in the target compound induces steric hindrance compared to 3- or 4-chloro analogs (e.g., ’s 3,4-dichloro derivative), which may influence molecular packing and intermolecular interactions .

Structural and Crystallographic Features

- Crystal Packing: The methoxy-substituted analog (E)-3-(2-ClPh)-1-(3-MeOPh)prop-2-en-1-one crystallizes in the P1 space group, with π-π interactions (3.71 Å) and C-H⋯O hydrogen bonds stabilizing the lattice . The target compound’s methyl group likely disrupts such interactions, leading to distinct packing patterns.

- Dihedral Angles: In morpholine derivatives, dihedral angles between aryl rings range from 7–15°, optimizing conjugation and electronic properties. The target compound’s steric effects may increase this angle, reducing planarity .

Biological Activity

Overview

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its potential biological activities. This compound features a unique structure that includes a chlorophenyl group and a methylphenyl group, contributing to its diverse interactions with biological systems. Chalcones have garnered attention in medicinal chemistry for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C16H13ClO

- Molecular Weight : 256.73 g/mol

- CAS Number : 1354942-01-0

Synthesis

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that chalcones exhibit significant antimicrobial activity. The compound has been evaluated for its ability to inhibit the growth of various bacterial strains. In one study, the minimum inhibitory concentration (MIC) of related chalcone derivatives was determined, showing promising antibacterial effects against Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | 12.5 | E. coli |

| Related Chalcone A | 6.25 | S. aureus |

| Related Chalcone B | 15.0 | P. aeruginosa |

Anticancer Activity

Chalcones have been widely studied for their anticancer properties, particularly their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has demonstrated antiproliferative effects on MCF-7 breast cancer cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, including the activation of caspases and alterations in Bcl-2 family proteins .

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

The biological activity of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is largely attributed to its α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity or modulating receptor functions. Such interactions can lead to significant biological effects, including the inhibition of cancer cell growth and bacterial proliferation .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated a series of chalcone derivatives for their antimicrobial efficacy against common pathogens. The study highlighted that modifications in the chalcone structure significantly influenced their antibacterial potency, with some derivatives exhibiting MIC values as low as 0.39 μg/mL against E. coli .

Study on Anticancer Effects

Another significant study focused on the antiproliferative effects of chalcones on breast cancer cells. The findings revealed that specific substitutions on the chalcone structure could enhance its cytotoxicity towards MCF-7 cells, suggesting that (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one could be further developed as a lead compound in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via the Claisen-Schmidt condensation, involving a base-catalyzed reaction between 2-chlorobenzaldehyde and 3-methylacetophenone. Key parameters include:

- Catalyst : Aqueous KOH (10–20% w/v) or NaOH in ethanol, with yields optimized at 0–50°C .

- Solvent : Ethanol or methanol improves solubility of intermediates, while polar aprotic solvents (e.g., DMF) may enhance reaction rates .

- Temperature : Room temperature (25°C) minimizes side reactions like retro-aldol condensation. Higher temperatures (>50°C) reduce stereoselectivity . Typical yields range from 60–85%, with purity confirmed by TLC (Rf ~0.5 in hexane:ethyl acetate, 7:3).

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Doublets at δ 7.8–8.1 ppm (α,β-unsaturated protons, J = 15–16 Hz) confirm the trans-configuration. Aromatic protons appear as multiplets between δ 6.9–7.6 ppm .

- ¹³C NMR : Carbonyl resonance at δ 190–195 ppm; olefinic carbons at δ 120–130 ppm .

- X-ray crystallography : Crystal packing analysis (e.g., triclinic system, space group P1) validates bond lengths (C=O: 1.22 Å) and dihedral angles between aromatic rings (~10–15°) .

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm .

Q. What are the common biological targets for similar chalcone derivatives?

Chalcones typically target:

- Enzymes : Cyclooxygenase-2 (COX-2), topoisomerases, and kinases via hydrogen bonding with active-site residues .

- Receptors : Estrogen receptors (ERα/β) and G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with the chlorophenyl group .

- Cellular pathways : Apoptosis (Bcl-2/Bax modulation) and oxidative stress (Nrf2/Keap1) .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of α,β-unsaturated ketone formation in this compound?

- Catalyst screening : Use chiral auxiliaries (e.g., L-proline) or transition metals (e.g., ZrCl₄) to induce E-selectivity .

- Solvent polarity : Low-polarity solvents (toluene) favor trans-isomer formation by reducing keto-enol tautomerism .

- In situ monitoring : Real-time FTIR tracks carbonyl stretching (1650–1700 cm⁻¹) to optimize reaction termination .

Q. How do electronic effects of substituents influence the compound’s reactivity in further chemical modifications?

- Chlorine position : The ortho-Cl group induces steric hindrance, slowing nucleophilic attacks (e.g., epoxidation) but enhancing electrophilic substitution at the 3-methylphenyl ring .

- Hammett analysis : σ⁺ values predict reactivity trends. For example, electron-withdrawing groups (Cl) decrease electron density at the enone system, reducing Diels-Alder reaction rates .

- DFT calculations : HOMO-LUMO gaps (calculated at B3LYP/6-311+G(d,p)) correlate with susceptibility to Michael additions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-Cl vs. 2-Cl substitution) to isolate substituent effects (see Table 1) .

- Meta-analysis : Pool data from multiple studies using fixed-effect models to assess consistency in bioactivity trends .

Table 1: Comparative Bioactivity of Chalcone Derivatives

| Compound | Target | IC₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| (2E)-3-(2-Cl-Ph)-1-(3-Me-Ph) | COX-2 | 12.3 | ortho-Cl, 3-Me | |

| (2E)-3-(4-Cl-Ph)-1-(2-Me-Ph) | Topoisomerase I | 8.7 | para-Cl, 2-Me | |

| (2E)-3-(2-Cl-Ph)-1-(4-OMe-Ph) | ERα | 18.9 | ortho-Cl, 4-OCH₃ |

Key Methodological Recommendations

- Synthesis : Use microwave-assisted synthesis (100 W, 80°C) to reduce reaction time from 6 hours to 20 minutes .

- Characterization : Employ dynamic NMR (DNMR) to study rotamer populations of the enone system .

- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.